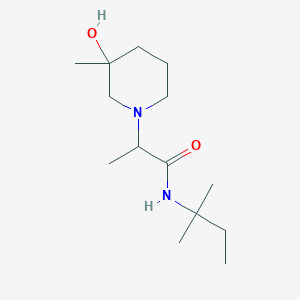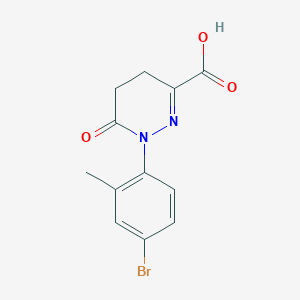
2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone, also known as HSMKE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HSMKE is a small molecule with a molecular weight of 309.4 g/mol and a chemical formula of C14H17NO3S.
作用机制
The mechanism of action of 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis. In inflammation, 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorders, 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to activate the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes.
Biochemical and Physiological Effects:
2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of inflammation, and the improvement of cognitive function. 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
实验室实验的优点和局限性
One advantage of using 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone in lab experiments is its small molecular size, which allows for easy penetration of cell membranes. 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone is also relatively stable and can be synthesized in large quantities. However, one limitation of using 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone in lab experiments is its potential toxicity, which can vary depending on the concentration used and the cell type being studied.
未来方向
There are several future directions for the study of 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its therapeutic potential in other diseases. Additionally, the development of 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone analogs with improved efficacy and reduced toxicity could lead to the development of novel therapeutics.
合成方法
2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone can be synthesized using a multi-step process that involves the reaction of 3-hydroxythiophenol with morpholine in the presence of a base, followed by the reaction of the resulting product with ethyl chloroacetate. The final step involves the hydrolysis of the ethyl ester to yield 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone. The purity of the synthesized compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In neurological disorder research, 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to have neuroprotective effects and can improve cognitive function.
属性
IUPAC Name |
2-(3-hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-10-2-1-3-11(8-10)17-9-12(15)13-4-6-16-7-5-13/h1-3,8,14H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOYRMRIIYRYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CC=CC(=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)

![3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644189.png)
![3-[(2-Hydroxy-4-methoxybenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644190.png)
![3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644192.png)

![N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide](/img/structure/B6644214.png)

![4,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-2-amine](/img/structure/B6644227.png)
![5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6644244.png)


![3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide](/img/structure/B6644282.png)